The synthesis of dibenzo[b,e][1,4]diazepin-1-ones commonly involves the condensation and cyclization of 1,2-phenylenediamines with cyclic β-diketones, such as dimedone, in the presence of an appropriate aldehyde. [, , , , , , , , , , , ] Various synthetic approaches have been explored, including:
Acid-catalyzed condensation: This traditional method utilizes an acid catalyst, often acetic acid, to facilitate the reaction between the diamine, diketone, and aldehyde. [, ]
Catalyst-free methods: Recent studies have explored catalyst-free approaches using carbonylated electrophiles, offering potentially greener alternatives. []
Multicomponent reactions: These methods streamline the synthesis by combining all reactants in a single pot, often employing catalysts like zinc sulfide nanoparticles. []
Molecular Structure Analysis
Dibenzo[b,e][1,4]diazepin-1-ones generally exhibit a non-planar conformation. [] X-ray crystallography studies on analogous compounds reveal a distorted boat conformation for the seven-membered diazepine ring and a 1,2-diplanar conformation for the cyclohexene ring. [] The dihedral angle between the two benzene rings can vary depending on the substituents. []
Chemical Reactions Analysis
N-acetylation: The nitrogen atom in the diazepine ring can be acetylated, introducing an acetyl group. []
Oxidation: Reaction with oxidizing agents like m-chloroperoxybenzoic acid can lead to ring rearrangements, forming 3,4-dihydrophenazin-1-(2H)-ones. []
Ring-opening reactions: Under certain conditions, the diazepine ring can be opened, yielding linear derivatives like enaminones and diamides. []
Mechanism of Action
Inhibition of enzymes: Certain derivatives have shown inhibitory activity against enzymes like butyrylcholinesterase, a target for Alzheimer's disease treatment. []
Interaction with receptors: These compounds may interact with various receptors in the central nervous system, contributing to their pharmacological effects. []
Applications
Pharmaceutical research: These compounds are extensively studied for their potential therapeutic applications, particularly in the central nervous system. [, , , , ]
Medicinal chemistry: They serve as important scaffolds for developing novel drug candidates targeting various diseases. [, , ]
Chemical probes: Their unique structures and reactivity make them valuable tools for studying biological processes and pathways. []
Compound Description: This compound is a benzodiazepine derivative with a chlorine atom at the ortho position of the phenyl ring attached to the diazepine core. It exhibits tranquilizing, muscle relaxant, and antispasmodic properties. []
Relevance: This compound shares the same core structure as 11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, with a seven-membered diazepine ring fused to two benzene rings. The primary structural difference lies in the substitution pattern on the phenyl ring at the 11-position. While the target compound has chlorine atoms at both the 2- and 4-positions, this related compound has only one chlorine atom at the ortho (2-) position, and additionally, possesses two methyl groups at the 3-position of the diazepine ring. []
Compound Description: This compound serves as a fundamental structure within a study investigating the mass spectral fragmentation patterns of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-11-phenyl-1H-dibenzo[b,e][1,4]diazepin-1-one derivatives. []
Relevance: This compound shares the core structure with 11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, differing only in the lack of chlorine substituents on the phenyl ring at the 11-position. []
Compound Description: This compound is a derivative of 1H-dibenzo[b,e][1,4]diazepin-1-one that exists as a monohydrate in its crystal structure. The presence of the water molecule is significant as it participates in a network of hydrogen bonding interactions with the compound, influencing its three-dimensional structure. []
Relevance: This compound is structurally analogous to 11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, sharing the core structure of the 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one framework. The key structural difference lies in the substitution at the 11-position. The related compound possesses a 4-methoxyphenyl group, while the target compound has a 2,4-dichlorophenyl group at that position. The presence of different substituents at this position could influence their interactions with biological targets and lead to variations in pharmacological properties. []
11-[(o- m- and p-substituted)‐phenyl]‐8‐chloro‐3,3‐dimethyl‐2,3,4,5,10,11‐hexahydro‐1H‐dibenzo[b,e][1,4]diazepin‐1‐ones
Compound Description: This group of compounds represents a series of novel derivatives of 1H-dibenzo[b,e][1,4]diazepin-1-one, specifically designed and synthesized for their potential pharmacological activity in the central nervous system. These derivatives share a common structural motif, featuring a chlorine atom at the 8-position and two methyl groups at the 3-position of the hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one core. They exhibit variations in the substituent (R) attached to the phenyl ring at the 11-position, exploring the structure-activity relationship within this class of compounds. []
Relevance: These compounds are closely related to 11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, as both share the fundamental hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one core structure. The presence of various substituents (o-, m-, and p-) on the phenyl ring at the 11-position in these analogs provides insights into the impact of different substituents on potential biological activities. []
11-[(o-; and p-substituted)‐phenyl]‐8-[(o-; m-;p-methoxy)phenylthio]-3,3‐dimethyl‐2,3,4,5,10,11‐hexahydro‐1h-dibenzo[b,e][1,4]diazepin‐1‐ones
Compound Description: This series of twelve novel 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones were synthesized for their potential pharmacological properties. These compounds share a common structural core with variations in substituents at the 8- and 11-positions. []
Relevance: These compounds share the core structure of 11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, featuring the hexahydro-dibenzo[b,e][1,4]diazepin-1-one system. The variations in substituents at the 8- and 11-positions highlight the exploration of different structural motifs around the core to potentially modulate pharmacological activity. []
3,4-Dihydrophenazin-1-(2H)-ones
Compound Description: These compounds are formed by the rearrangement of substituted 2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-phenyl-1H-dibenz[b,e][1,4]diazepin-1-ones upon reaction with m-chloroperoxybenzoic acid. []
Relevance: While structurally distinct from 11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, their formation from a related dibenzodiazepine highlights a potential chemical transformation pathway. []
Compound Description: This compound belongs to a new series of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives. []
Relevance: This compound is structurally related to 11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, as they share the core structure of the 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. The related compound has a phenyl substituent at the 3-position and a 2-chlorophenyl group at the 11-position. The presence of the phenyl group at the 3-position distinguishes it from the target compound. []
Compound Description: This compound emerged as a potent antagonist of 1-deoxy-D-xylulose-5-phosphate reductoisomerase, an enzyme involved in the isoprenoid synthesis pathway of the malaria parasite. It exhibited an IC50 value in the micromolar range, indicating its potential as an antimalarial agent. []
Relevance: Although structurally distinct from 11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, both compounds share a common structural motif, the 1,4-benzodiazepine ring system. This shared element suggests potential similarities in their binding interactions with biological targets, even though they may exhibit distinct pharmacological profiles. []
Compound Description: This compound emerged as another potent antagonist of 1-deoxy-D-xylulose-5-phosphate reductoisomerase, exhibiting an IC50 value in the micromolar range. []
Relevance: This compound shares the core structure with 11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, with the main difference being the absence of chlorine atoms on the phenyl ring at the 11-position. The shared structural features suggest potential similarities in their binding interactions with biological targets, albeit with potential variations in binding affinities and pharmacological profiles. []
3,3-Dimethyl-2,3,4,5,10,11-hexahydro-8-[(o-; and p-methoxy)phenoxy]-11-[(o-; and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-ones
Compound Description: This group of compounds represents a series of novel 3,3-dimethyl-2,3,4,5,10,11-hexahydro-8-[(o-; and p-methoxy)phenoxy]-11-[(o-; and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-one derivatives designed and synthesized for their potential as anticonvulsant and antipsychotic agents. []
Relevance: This series of compounds are structurally related to 11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, sharing the fundamental 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one scaffold. The presence of diverse substituents at the 8- and 11-positions in these analogs provides insights into the structure-activity relationship within this class of compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.